2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCGYHLJVQCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the reaction of 6-substituted-1,3-benzothiazol-2-amine with various substituted phenyl isocyanides under specific conditions . The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
Iodination at the Aldehyde Position
This compound undergoes iodination via an oxidative process mediated by iodine and tert-butyl hydroperoxide (TBHP). The reaction proceeds in acetonitrile at 60°C, yielding 3-iodo-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| I₂, TBHP (70% aq.), CH₃CN, 60°C | 3-Iodo-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole | 68% |
Mechanistic Insight :
The aldehyde group acts as a directing group, facilitating electrophilic aromatic substitution. TBHP oxidizes iodine to generate iodonium ions, which attack the activated aromatic position .
Schiff Base Formation
The aldehyde reacts with primary amines to form imine-linked derivatives. This reaction is catalyzed by p-toluenesulfonic acid (PTSA) in toluene.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Aniline derivatives, PTSA, toluene, reflux | Corresponding Schiff bases (e.g., 3a-g ) | 75–92% |
Example :
Reaction with 4-nitroaniline produces a Schiff base with antimycobacterial activity (IC₅₀: 2.32 μM against M. tuberculosis) .
Thiazolidinone Cyclization
Condensation with thiolactic acid or thioglycolic acid in the presence of ZnCl₂ yields thiazolidinone derivatives.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Thiolactic acid, ZnCl₂, 1,4-dioxane, rt | 5-(2-(4-Fluorophenyl)imidazothiazolyl)thiazolidin-4-one | 82% |
Application :
These derivatives exhibit epidermal growth factor receptor (EGFR) inhibition, with IC₅₀ values <10 μM .
Selenylation via C–H Functionalization
Regioselective selenylation at the C5 position occurs using phenylselenyl chloride and urea hydrogen peroxide (UHP) as an oxidant.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| PhSeCl, UHP, CH₃CN, 80°C | 5-Selenyl-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde | 78% |
Key Feature :
This metal-free method avoids the use of transition-metal catalysts, enhancing sustainability .
Reductive Amination
The aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄), enabling further functionalization.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄, MeOH, 0°C to rt | 3-(Hydroxymethyl)-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole | 89% |
Utility :
The alcohol intermediate serves as a precursor for alkylation or glycosylation reactions .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C3 position.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 100°C | 3-Aryl-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazoles | 60–85% |
Example :
Coupling with 4-methoxyphenylboronic acid enhances antitubercular activity (IC₉₀: 7.05 μM) .
Comparative Reactivity of Analogues
Scientific Research Applications
1. Anticancer Properties
Research indicates that derivatives of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde exhibit significant anticancer properties. Notably, studies have shown effectiveness against various cancer cell lines, including:
- Hep G2 Cell Line : Demonstrated cytotoxic effects, suggesting potential as an anti-liver cancer agent.
- Melanoma Cell Lines : Exhibited promising results in inhibiting cell proliferation.
The mechanism of action may involve DNA damage enhancement through radiosensitization or other cellular interactions .
2. Antitubercular Activity
This compound and its derivatives have shown selective inhibition against Mycobacterium tuberculosis, indicating potential as antitubercular agents. For instance, related compounds have demonstrated promising IC50 values, highlighting their efficacy in targeting tuberculosis .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step synthetic strategies. The following general approach is often used:
- Condensation Reaction : The reaction between 4-fluorobenzaldehyde and appropriate diamines to form intermediates.
- Formation of Key Building Blocks : Subsequent reactions including hydrolysis to yield the final compound.
- Characterization : The synthesized compounds are characterized using techniques such as NMR, HPLC, and mass spectrometry.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various imidazo[2,1-b]thiazole derivatives, this compound was tested against Hep G2 and melanoma cell lines. The results indicated that this compound significantly inhibited cell growth compared to control groups, with further investigations required to elucidate its mechanism of action .
Case Study 2: Antitubercular Activity Assessment
Another study focused on the antitubercular activity of benzo[d]imidazo[2,1-b]thiazole derivatives revealed that specific modifications in the molecular structure enhanced selectivity against Mycobacterium tuberculosis. The compound exhibited an IC50 value indicative of strong activity against the pathogen while maintaining low toxicity towards mammalian cells .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde | Similar fluorinated aromatic ring | Antitubercular |
| Benzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde | Lacks fluorine substitution | Anticancer |
| 2-(Phenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde | No halogen substituent | General antimicrobial properties |
The fluorine substitution in this compound enhances its lipophilicity and bioavailability compared to other similar compounds. This modification may lead to differences in biological activity and selectivity towards specific targets in drug discovery .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with cellular DNA, leading to DNA fragmentation and cell death . The compound induces the generation of free radicals, which cause oxidative damage to cellular components. Additionally, it inhibits DNA repair mechanisms, further enhancing its cytotoxic effects .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogenation significantly impacts physical and chemical properties. Key comparisons include:
- Key Trends: Bromine/chlorine substituents reduce melting points compared to nitro groups (e.g., 4f: 255–258°C) due to weaker intermolecular forces .
Core Scaffold Modifications
Variations in the fused ring system influence conjugation and bioactivity:
Functional Group Variations
The carbaldehyde group enables diverse reactivity compared to other substituents:
Biological Activity
2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C15H9FN2S
- CAS Number : 820245-76-9
- Molecular Weight : 268.31 g/mol
- Structure : The compound features a benzoimidazole fused with a thiazole ring, which is known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to this compound have shown IC50 values ranging from 0.24 to 1.72 µM against human leukemia cell lines (HL-60 and U937) and cervical carcinoma cells (HeLa) .
- Mechanism of Action : The anticancer activity is primarily mediated through the induction of apoptosis, characterized by phosphatidylserine externalization and caspase activation .
Antimycobacterial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis:
- Inhibition Potency : Derivatives have shown promising results with IC50 values around 2.03 µM against Mtb H37Ra .
- Selectivity : Notably, these compounds exhibit selective inhibition against Mtb while showing reduced activity towards non-tuberculous mycobacteria (NTM), indicating a potential for targeted therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups like fluorine enhances its potency against cancer cells and bacteria.
| Compound | Activity Type | IC50 Value (µM) | Cell Line/Organism |
|---|---|---|---|
| This compound | Anticancer | 0.79 - 1.6 | HL-60, HeLa |
| Similar Derivative | Antitubercular | 2.03 | Mtb H37Ra |
Study on Antileukemic Activity
A study focusing on the synthesis of hybrid compounds combining imidazo-thiazole structures reported significant cytotoxic effects against murine leukemia cells (L1210) and human T-lymphocyte cells (CEM). The findings highlighted the importance of structural modifications in enhancing biological activity .
Study on Antimycobacterial Agents
Another study revealed that derivatives of benzo[d]-imidazo-[2,1-b]-thiazoles displayed selective inhibition against Mtb strains with minimal toxicity towards mammalian cells. This suggests their potential as lead compounds for developing new antitubercular drugs .
Q & A
Q. Table 1: Catalyst Performance in Solvent-Free Synthesis
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| Eaton’s reagent | 80 | 90 |
| PTSA | rt | 0 |
| FeCl₃ | rt | 32 |
What strategies resolve contradictions in reported biological activity data across derivatives?
Level: Advanced
Answer:
Contradictions arise from substituent effects and assay variability. Mitigation approaches:
- Structure-Activity Relationship (SAR) studies : Compare substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on EGFR inhibition (IC₅₀: 1–10 µM) .
- Dose-response standardization : Test derivatives at multiple concentrations (e.g., 10–100 µM) to account for potency variations .
- Enzyme specificity profiling : Derivatives may inhibit 5-lipoxygenase (89%) but not EGFR (63%), requiring target-specific assays .
How can regioselective functionalization (e.g., C–H selenylation) be achieved on the benzoimidazothiazole core?
Level: Advanced
Answer:
- PIFA-mediated selenylation : React with organodiselenides in DCM at rt. Electron-withdrawing groups (e.g., –F) enhance yields (85–89%) via stable intermediate formation .
- Substrate compatibility : 3-(4-fluorophenyl) derivatives react efficiently with diaryldiselenides (e.g., 5a: 82% yield) .
- Mechanistic control : PIFA acts as a single-electron oxidant, avoiding radical pathways seen with KOt-Bu/CBrCl₃ .
What computational methods predict acetylcholinesterase inhibitory activity of derivatives?
Level: Advanced
Answer:
- Molecular docking : Simulate binding to acetylcholinesterase (PDB: 4EY7). Derivatives with carbothioamide groups show stronger H-bonding (e.g., 4d: ΔG = −9.2 kcal/mol) .
- QSAR modeling : Correlate electronic parameters (Hammett σ) with IC₅₀ values (R² > 0.85) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
What biological activities are associated with this compound’s derivatives?
Level: Basic
Answer:
- Anticancer : EGFR inhibition (HeLa cells, IC₅₀: 2.1 µM for D04) .
- Enzyme inhibition : Acetylcholinesterase (IC₅₀: 0.8 µM for 4a) and 5-lipoxygenase (89% inhibition) .
- Anti-inflammatory/Analgesic : Carrageenin-induced edema reduction (40–60% at 50 mg/kg) .
How does the choice of catalyst influence the reaction pathway in benzoimidazothiazole synthesis?
Level: Advanced
Answer:
- FeCl₃/ZnI₂ : Promotes aerobic oxidative cyclization via radical intermediates .
- Eaton’s reagent : Facilitates Friedel-Crafts acylation through Brønsted acid catalysis, avoiding side reactions .
- K₂CO₃ : Enables domino coupling of 2-mercaptobenzimidazoles with dihaloarenes at 130°C .
- Mechanistic divergence : Switching from KHCO₃ (N-acetylation) to PIFA (selenylation) alters product regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
